4-Amino-2-fluoro-5-nitrobenzoic acid
CAS No.: 807327-07-7
Cat. No.: VC2946782
Molecular Formula: C7H5FN2O4
Molecular Weight: 200.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 807327-07-7 |
|---|---|
| Molecular Formula | C7H5FN2O4 |
| Molecular Weight | 200.12 g/mol |
| IUPAC Name | 4-amino-2-fluoro-5-nitrobenzoic acid |
| Standard InChI | InChI=1S/C7H5FN2O4/c8-4-2-5(9)6(10(13)14)1-3(4)7(11)12/h1-2H,9H2,(H,11,12) |
| Standard InChI Key | LUOJJGUZYDDOBW-UHFFFAOYSA-N |
| SMILES | C1=C(C(=CC(=C1[N+](=O)[O-])N)F)C(=O)O |
| Canonical SMILES | C1=C(C(=CC(=C1[N+](=O)[O-])N)F)C(=O)O |
Introduction
4-Amino-2-fluoro-5-nitrobenzoic acid is an organic compound with the molecular formula C7H5FN2O4. It is a derivative of benzoic acid, featuring amino, fluoro, and nitro functional groups. This compound is of significant interest in various fields, including chemistry, biology, and medicine, due to its unique chemical properties and potential applications.
Synthesis Methods
The synthesis of 4-amino-2-fluoro-5-nitrobenzoic acid can be achieved through several methods, including nucleophilic fluorination reactions. Industrial production typically involves large-scale nitration and fluorination processes under controlled conditions to ensure high yield and purity.
| Synthesis Method | Description | Yield |
|---|---|---|
| Nucleophilic Fluorination | Using fluoride salts in polar aprotic solvents | High purity |
| Industrial Production | Large-scale nitration and fluorination | High yield |
Chemical Reactions
4-Amino-2-fluoro-5-nitrobenzoic acid undergoes various chemical reactions:
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Oxidation: The nitro group can be reduced to an amino group under specific conditions.
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Reduction: The compound can be reduced to form different derivatives using reagents like lithium aluminum hydride.
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Substitution: The fluoro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate, hydrogen peroxide | Derivatives with reduced nitro groups |
| Reduction | Lithium aluminum hydride, catalytic hydrogenation | 4-Amino-2-fluoro-5-aminobenzoic acid |
| Substitution | Amines, thiols | Substituted benzoic acid derivatives |
Applications
This compound has several applications:
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Chemistry: Used as a building block in organic synthesis.
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Biology: Investigated as a biochemical probe and in enzyme interaction studies.
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Medicine: Explored for antimicrobial and anticancer properties.
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Industry: Utilized in the production of specialty chemicals and advanced materials.
Comparison with Similar Compounds
| Compound | Functional Groups | Reactivity |
|---|---|---|
| 4-Amino-2-fluoro-5-nitrobenzoic acid | Amino, fluoro, nitro | Highly reactive due to multiple functional groups |
| 2-Fluoro-5-nitrobenzoic acid | Fluoro, nitro | Less versatile without the amino group |
| 2-Amino-4-fluoro-5-nitrobenzoic acid | Amino, fluoro, nitro | Similar structure but different substitution pattern |
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